S-Benzyl-L-cysteine
Overview
Description
Synthesis Analysis
S-Benzyl-L-cysteine can be synthesized by the reaction of benzyl bromide and L-cysteine . The optimal conditions for this reaction include a reaction time of 2.5 hours, a temperature of 45°C, and a 1:1 molar ratio of benzyl bromide and L-cysteine .Molecular Structure Analysis
The molecular structure of S-Benzyl-L-cysteine contains two molecules in the asymmetric unit, both of which are zwitterions . They differ principally in terms of molecular conformation about their Cα—Cβ bonds; one is approximately anti, the other gauche for the N—C—C—S grouping .Chemical Reactions Analysis
S-Benzyl-L-cysteine can be impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic particles . This new material can be used for the removal of low-level Cd2+ ion concentrations from water .Physical And Chemical Properties Analysis
S-Benzyl-L-cysteine is a white to off-white powder with a melting point of 214°C (dec.) (lit.) . It has an optical activity of [α]20/D +23°, c = 2 in 1 M NaOH . Its molecular weight is 211.28 g/mol .Scientific Research Applications
3. Synthesis of Glycyrrhizic Acid Conjugates
- Methods of Application: A new method for the synthesis of GA conjugates with S-Benzyl-L-cysteine was proposed using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide .
- Results or Outcomes: The synthesized GA conjugate was found to inhibit the accumulation of HIV-I virus-specific protein p24 in MT-4 cell culture (IC50 3 μg/mL, SI 90) and was 50 – 55 times less toxic to cells than azidothymidine .
4. Cysteine Conjugate S-Oxidase Activity
- Methods of Application: In the presence of oxygen and NADPH, S-Benzyl-L-cysteine is converted to S-Benzyl-L-cysteine sulfoxide .
- Results or Outcomes: No S-Benzyl-L-cysteine sulfone was detected in the study .
5. Inhibition of Pseudomonas aeruginosa Biofilms
- Summary of Application: S-Benzyl-L-cysteine-modified alginate-based nanogels have been used to inhibit the formation of Pseudomonas aeruginosa biofilms by destroying the walls of bacteria and inhibiting their growth .
- Methods of Application: While the specific methods of application for S-Benzyl-L-cysteine in this context are not detailed in the source, the general approach involves using nanogels as carriers for antibiofilm agents. These nanogels can penetrate biofilms due to their nano size and exhibit stimuli-responsive behaviors .
- Results or Outcomes: The S-Benzyl-L-cysteine-modified alginate-based nanogels effectively inhibited the formation of P. aeruginosa biofilms . Moreover, the bare and S-Benzyl-L-cysteine nanogels were safe to normal organoids .
6. Preparation of Technetium-99m Radiopharmaceuticals
- Summary of Application: S-Benzyl-L-cysteine has been used in the synthesis of technetium-99m radiopharmaceuticals .
- Methods of Application: Two benzyl substituted cysteine compounds, namely, S-benzyl cysteine and cysteine benzyl ester, were synthesized for the preparation of technetium-99m radiopharmaceuticals .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
Future Directions
S-Benzyl-L-cysteine has been used in the development of novel protease-cleavable linkers for selective drug delivery . It has also been used in the formation of a super hydrogelator, enhancing the efficacy of an anticancer drug via sustainable release . These studies suggest potential future directions for the use of S-Benzyl-L-cysteine in drug delivery and cancer treatment .
properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-62-9 | |
Record name | Poly(S-benzyl-L-cysteine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25988-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60180650 | |
Record name | Poly-S-benzylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Benzyl-L-cysteine | |
CAS RN |
3054-01-1, 25988-62-9 | |
Record name | S-Benzyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3054-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Benzylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzylcysteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04531 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Cysteine, S-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly-S-benzylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-benzyl-L-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-BENZYLCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VRE13M548 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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